molecular formula C15H16N2O2 B1348671 N-(4-amino-2-methylphenyl)-4-methoxybenzamide CAS No. 869953-47-9

N-(4-amino-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B1348671
CAS No.: 869953-47-9
M. Wt: 256.3 g/mol
InChI Key: NEWHKHHSFIZHAY-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 4-amino-2-methylphenyl amine moiety. Its synthesis typically involves coupling 4-methoxybenzoic acid derivatives with substituted anilines under conditions optimized for amide bond formation, such as using coupling reagents like DCC/HOBt .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWHKHHSFIZHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-amino-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-amino-2-methylphenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the benzamide core or the phenylamine group. Key examples include:

Compound Name Substituents on Benzamide Substituents on Phenyl Group Molecular Weight Key Properties/Applications Reference
N-(4-amino-2-methylphenyl)-4-methoxybenzamide 4-methoxy 4-amino, 2-methyl 270.30* Under investigation for bioactivity N/A
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-amino 4-amino, 2-methoxy 257.29 Fluorescence studies
N-(4-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide 3-(2-ethoxyethoxy) 4-amino, 2-methyl 300.35 Synthetic intermediate
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo 4-methoxy, 2-nitro 365.17 Structural comparison in crystallography
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 4-(2-methoxyethoxy) 5-amino, 2-methoxy 316.35 Pharmaceutical intermediate

*Calculated based on formula C₁₅H₁₆N₂O₂.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-methoxy group in the target compound is electron-donating, enhancing resonance stability, whereas bromo (4MNB) and nitro groups (e.g., in 4MNB) are electron-withdrawing, altering reactivity and binding affinity .
  • Alkoxy chain variations : Ethoxyethoxy () or methoxyethoxy () substituents increase hydrophobicity and molecular weight compared to the target compound’s simpler methoxy group .

Spectroscopic and Physicochemical Properties

  • NMR shifts : The 4-methoxy group in the target compound results in distinct aromatic proton signals (δ ~6.8–7.8 ppm), whereas bromo or nitro substituents (e.g., 4MNB) cause downfield shifts due to electron withdrawal .

Biological Activity

N-(4-amino-2-methylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article explores the synthesis, mechanism of action, and biological activities of this compound, drawing on various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves coupling reactions that introduce the methoxy and amino groups onto a benzamide scaffold. The presence of both the amino and methoxy groups enhances the compound's ability to interact with biological targets, making it a versatile candidate for drug development.

Table 1: Structural Features and Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-Amino-2-methylphenyl)acetamideContains an acetamide group instead of benzamidePotentially different reactivity due to the acetamide moiety
N-(4-Amino-2-methylphenyl)-4-chlorophthalimideContains a chlorophthalimide groupDifferent functional properties due to chlorine
N-(3-Amino-4-methylphenyl)-3-methoxybenzamideSimilar structure but varies in amino positioningDifferences in biological activity due to structural variations

The biological activity of this compound is attributed to its interaction with specific enzymes or receptors. The amino group plays a critical role in binding affinity, while the methoxy group can influence solubility and bioavailability. Studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation and bacterial growth, although specific pathways remain an area for further investigation.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. In one study, analogs of similar compounds demonstrated IC50 values ranging from 0.94 µM to 10.76 µM against different leukemia cell lines .

Case Study : A study focusing on related compounds found that modifications in structure significantly influenced their potency against cancer cells. For example, a compound with a similar scaffold exhibited an IC50 value of 0.25 µM against MCF7 breast cancer cells, indicating a strong antiproliferative effect .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promise as an antibacterial agent. Preliminary studies suggest that it effectively inhibits bacterial growth by interfering with specific metabolic pathways crucial for bacterial survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzamide derivatives:

Compound NameAnticancer Activity (IC50)Antibacterial Activity
This compound0.94 µM (leukemia)Moderate inhibition observed
N-(4-Amino-2-methylphenyl)acetamide6.55 µM (MCF7)Not extensively studied
N-(3-Amino-4-methylphenyl)-3-methoxybenzamide0.25 µM (MCF7)Limited data available

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